D-Glucurono-6,3-lactone acetonide
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Overview
Description
D-Glucurono-6,3-lactone acetonide, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₂O₆ and its molecular weight is 216.19. The purity is usually 95%.
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Scientific Research Applications
D-Glucurono-6,3-lactone acetonide can be converted to optically active and partially protected inositols. This conversion involves an efficient change from the D-gluco configuration to the L-ido configuration and reductive cyclization of dials to cyclitols (Watanabe, Mitani, & Ozaki, 1987).
It serves as a precursor in the synthesis of glycosidase inhibitors. For instance, efficient and short total syntheses of tetrahydroxy and trihydroxy azepanes from D-glucurono-γ-lactone have been reported, yielding potent inhibitors of α-mannosidase and β-galactosidase (Kalamkar, Kasture, Chavan, Sabharwal, & Dhavale, 2010).
The compound is used in the synthesis of carbohydrate-silver complexes. These complexes have been synthesized and characterized, showing that silver ion binding can stabilize the lactone structure (Tajmir-Riahi, 1987).
It has applications in the field of cancer research. For example, D-glucaro-1,4-lactone, a metabolite of D-glucaric acid derived from D-glucurono-γ-lactone, has been shown to inhibit chemically-induced tumorigenesis in rodents (Morita et al., 2008).
It is used in novel syntheses of important biochemical compounds, such as L-Ascorbic Acid, from D-glucurono-6,3-lactone by oxidation and reduction steps (Kitahara, Ogawa, Naganuma, & Matsui, 1975).
Mechanism of Action
Target of Action
D-Glucurono-6,3-lactone acetonide, also known as beta-L-Idofuranuronic acid, 1,2-O-(1-methylethylidene)-, gamma-lactone, is primarily targeted at the body’s detoxification process . The compound is a glucuronic acid derivative, which is a key substance in the body’s process of detoxifying harmful compounds .
Mode of Action
The compound can be converted to optically active and partially protected inositols . This conversion is crucial for its interaction with its targets. The compound enters the body and, under the catalysis of enzymes, the lactone ring is opened, transforming it into glucuronic acid .
Biochemical Pathways
Glucuronic acid, the primary component of this compound, plays a vital role in the body’s detoxification process . It conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete .
Pharmacokinetics
The compound is soluble in water , which aids in its absorption, distribution, metabolism, and excretion (ADME) properties. Its solubility contributes to its bioavailability, allowing it to effectively interact with its targets and perform its function.
Result of Action
The result of the compound’s action is the formation of glucuronides, which are more water-soluble and easier for the body to excrete . This leads to the detoxification of the body, as harmful compounds are made less toxic or non-toxic and are excreted through urine .
Properties
IUPAC Name |
(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-QOHYDMMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.